Clinical Development Status: Phase II Allergic Asthma Trial vs. feG Preclinical-Only Status
AIM-102 (3-Cyclohexyl-D-alanyl-D-alpha-glutamylglycine) is the only ImSAID tripeptide to have entered Phase II human clinical evaluation for allergic asthma. The randomized, double-blind, placebo-controlled, crossover trial (NCT01501942) evaluates oral administration at 15 mg/kg body weight in patients with mild to moderate allergen-induced asthma [1]. In contrast, the closest structural analog feG (D-Phe-D-Glu-Gly), despite extensive preclinical characterization, has no registered clinical trial for any pulmonary indication as of 2026 [2]. This represents a binary differentiation in regulatory-stage maturity with direct implications for translational research programs requiring human-validated compounds.
| Evidence Dimension | Clinical development phase for allergic asthma |
|---|---|
| Target Compound Data | Phase II completed/enrolling (NCT01501942); oral dosing at 15 mg/kg |
| Comparator Or Baseline | feG (D-Phe-D-Glu-Gly): No clinical trials registered for asthma; preclinical rodent models only |
| Quantified Difference | Phase II clinical vs. preclinical; ≥1 order-of-magnitude advancement in translational readiness |
| Conditions | Clinical trial registry comparison (ClinicalTrials.gov, WHO ICTRP) as of 2026-05-12 |
Why This Matters
A compound with Phase II human safety and preliminary efficacy data de-risks an allergic asthma program relative to a preclinical-only analog, directly affecting procurement decisions for IND-enabling or translational studies.
- [1] ClinicalTrials.gov. Identifier NCT01501942: A Double-blind, Placebo-controlled, Cross-over Study to Evaluate the Efficacy, Safety, Tolerability, Pharmacodynamics and Pharmacokinetics of Oral Administration of AIM-102 in Patients With Mild to Moderate Allergic Asthma. https://clinicaltrials.gov/ct2/show/NCT01501942. View Source
- [2] Mathison R, Lo P, Tan D, Scott B, Davison JS, Befus AD. The tripeptide feG inhibits leukocyte adhesion. J Inflamm (Lond). 2008;5:6. All studies cited therein are preclinical rodent models. No clinical trial registration found for feG in asthma as of 2026-05-12. View Source
